molecular formula C15H17NO B8009892 3-(1-Naphthylmethyl)morpholine HCl

3-(1-Naphthylmethyl)morpholine HCl

Cat. No.: B8009892
M. Wt: 227.30 g/mol
InChI Key: BWJGHJXEKSAXFU-UHFFFAOYSA-N
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Description

3-(1-Naphthylmethyl)morpholine HCl is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a naphthylmethyl group attached to the nitrogen atom of the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthylmethyl)morpholine HCl typically involves the reaction of 1-naphthylmethyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylmethyl)morpholine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Naphthylmethyl ketone derivatives.

    Reduction: Naphthylmethyl alcohol derivatives.

    Substitution: Various substituted naphthylmethyl morpholine derivatives.

Scientific Research Applications

3-(1-Naphthylmethyl)morpholine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets. The naphthylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the naphthylmethyl group.

    Naphthylmethylamine: Contains the naphthylmethyl group but lacks the morpholine ring.

    Naphthylmethylpiperidine: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

3-(1-Naphthylmethyl)morpholine HCl is unique due to the combination of the naphthylmethyl group and the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14/h1-7,14,16H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJGHJXEKSAXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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